molecular formula C17H15N3O3S2 B2447979 2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE CAS No. 922054-79-3

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE

Cat. No.: B2447979
CAS No.: 922054-79-3
M. Wt: 373.45
InChI Key: CZMWFPAFNRBAKW-UHFFFAOYSA-N
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Description

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Formation of Imine Group: The imine group can be formed through the condensation of the thiazole derivative with an appropriate amine under acidic or basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Phenylsulfonyl Compounds: Compounds with phenylsulfonyl groups, such as sulfonamides or sulfonylureas.

Uniqueness

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-16(18-13-7-3-1-4-8-13)11-14-12-24-17(19-14)20-25(22,23)15-9-5-2-6-10-15/h1-10,12H,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMWFPAFNRBAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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